3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid, sodium salt

UV-Visible Spectroscopy Chromophore Conjugation Dye Selection

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid, sodium salt (CAS 93892-23-0), commonly traded as the disodium salt under CAS 6406-37-7, is a synthetic bis-azo (disazo) dye classified as C.I. Mordant Orange 10 (C.I.

Molecular Formula C20H16N4NaO6S+
Molecular Weight 463.4 g/mol
CAS No. 93892-23-0
Cat. No. B12684600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid, sodium salt
CAS93892-23-0
Molecular FormulaC20H16N4NaO6S+
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O.[Na+]
InChIInChI=1S/C20H16N4O6S.Na/c1-12-10-16(11-18(19(12)25)20(26)27)24-23-14-4-2-13(3-5-14)21-22-15-6-8-17(9-7-15)31(28,29)30;/h2-11,25H,1H3,(H,26,27)(H,28,29,30);/q;+1
InChIKeyOYNOKMGDHVWAQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic Acid, Sodium Salt (CAS 93892-23-0): Class Identity and Procurement Context


3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid, sodium salt (CAS 93892-23-0), commonly traded as the disodium salt under CAS 6406-37-7, is a synthetic bis-azo (disazo) dye classified as C.I. Mordant Orange 10 (C.I. 26560) . It belongs to the acid mordant (chrome) dye class, characterized by the presence of two azo (-N=N-) chromophoric linkages bridging a central phenyl ring to terminal salicylic acid and sulfophenyl moieties [1]. This extended conjugated structure produces an absorbance peak at 389 nm, yielding a rust-orange hue, and imparts the ability to form stable coordination complexes with metal mordants (typically chromium) for application on proteinaceous fibers and polyamides .

Why Generic Substitution Fails for CAS 93892-23-0: The Disazo–Monoazo Performance Gap


In-class mordant dyes are not interchangeable because the number of azo linkages directly governs chromophore extension, metal-chelate geometry, and fiber interaction stability. The target compound is a bis-azo (disazo) dye with two azo bridges, whereas many commonly procured mordant yellows and oranges—such as C.I. Mordant Yellow 7—are mono-azo dyes with a single azo group . This structural distinction produces a quantifiable red-shift in λmax (from ~364 nm to ~389 nm), alters the dye’s substantivity for protein fibers, and critically influences the mechanical integrity of dyed substrates: mono-azo dyes have been shown to exert a detrimental influence on wool fiber strength and color stability relative to their disazo counterparts [1]. Substituting a mono-azo dye for this disazo compound therefore risks not only a hue mismatch but also inferior fastness and fiber preservation, particularly in demanding textile and leather applications.

Quantitative Differentiation Evidence for 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic Acid, Sodium Salt


Bathochromic Shift: λmax 389 nm vs. 364 nm for the Closest Mono-Azo Analog Mordant Yellow 7

The target compound (C.I. Mordant Orange 10) exhibits an absorbance maximum at 389 nm in aqueous solution . Its closest mono-azo structural analog, C.I. Mordant Yellow 7 (3-Methyl-5-(4-sulfophenylazo)salicylic acid disodium salt, CAS 94159-93-0 / 6408-91-9), shows λmax at 364 nm under comparable conditions . The 25 nm bathochromic shift arises from the extended π-conjugation across the second azo bridge and the additional phenyl ring in the disazo chromophore, moving the perceived color from yellow to rust-orange.

UV-Visible Spectroscopy Chromophore Conjugation Dye Selection

Molecular Weight and Conjugated System Extension: Disazo Scaffold vs. Mono-Azo Analog

The target disazo compound (disodium salt, CAS 6406-37-7) has a molecular weight of 484.4 g/mol and molecular formula C20H14N4Na2O6S, incorporating two azo groups and three aromatic rings [1]. The corresponding mono-azo analog Mordant Yellow 7 has MW 380.3 g/mol and formula C14H10N2Na2O6S, containing one azo group and two aromatic rings [2]. The additional 104.1 g/mol mass and extended aromatic system in the disazo structure correlate with increased van der Waals contact area, which in acid mordant dyeing translates to higher substantivity and improved wet fastness after chroming on protein fibers [3].

Molecular Design Dye Substantivity Structure-Property Relationships

Fiber Integrity Preservation: Disazo Mordant Dyes Reduce Wool Strength Degradation Compared to Mono-Azo Dyes

In a controlled fiber-degradation study, wool samples dyed with mono-azo mordant dyes (C.I. Mordant Yellow 10 and C.I. Mordant Orange 1) exhibited a measurable reduction in fiber strength and pronounced color-tone alteration after environmental exposure (sunlight, 2–4 weeks), whereas disazo and anthraquinone-based dyes did not produce equivalent detrimental effects [1]. The target compound, being a disazo mordant dye (C.I. Mordant Orange 10), belongs to the structurally more protective class. The study directly attributes the differential fiber damage to the chemical constitution of the dyestuff, with the mono-azo class linked to greater susceptibility to photo-oxidative degradation of the wool keratin.

Wool Dyeing Fiber Mechanical Properties Mordant Dye Chemistry

Dual Azo-Metal Chelation Capability: Bis-Azo Architecture Enables Distinct Mordant Complex Geometry vs. Mono-Azo Dyes

The disazo structure of Mordant Orange 10 features two azo nitrogen pairs and an ortho-hydroxy-carboxyl (salicylic acid) terminus, providing a multidentate ligand framework capable of forming 1:1 and potentially 1:2 metal-to-dye complexes with Cr(III) during the afterchrome mordanting process . In contrast, mono-azo mordant dyes such as Mordant Yellow 7 present fewer coordination sites and a shorter ligand backbone, which limits the stability constant of the resulting dye–metal–fiber ternary complex . While direct comparative stability constants are not available for this specific dye pair, the class-level principle—that disazo mordant dyes form larger, more hydrolytically stable chromium chelates—is well established in textile chemistry and underlies their superior wet fastness ratings on wool [1].

Metal-Dye Coordination Afterchrome Process Chelation Stoichiometry

Industrial Application Provenance: Registered Use Across Wool, Leather, and Nylon Sectors

The target compound is listed under multiple industrial-grade synonyms—Acid Leather Orange R, Chrome Fast Orange R, and Airedale Orange RC—confirming its established use across three distinct application verticals: leather finishing, wool dyeing, and polyamide (nylon) coloration [1]. This contrasts with the narrower application scope of the closest mono-azo analog, Mordant Yellow 7, which is primarily documented as an analytical probe ion for capillary electrophoresis (limits of detection at n × 10⁻⁷ M) and a general laboratory reagent, rather than as a multi-sector industrial dye [2].

Leather Dyeing Wool Processing Polyamide Coloration

Procurement-Optimized Application Scenarios for 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic Acid, Sodium Salt


Afterchrome Wool Dyeing for High-Wet-Fastness Carpets and Upholstery

The disazo architecture of this compound provides an extended chromophore (λmax 389 nm) and multidentate chelation geometry that, upon aftertreatment with sodium or potassium dichromate, yields a durable rust-orange lake on wool fibers. The class-level evidence indicates that disazo mordant dyes preserve wool fiber strength better than mono-azo alternatives under environmental exposure [1]. This makes the compound the appropriate choice for carpet-grade wool where both color fastness and mechanical integrity are procurement specifications.

Leather Finishing Requiring Multi-Substrate Qualification

Traded under the commercial synonym Acid Leather Orange R, this compound is documented for leather dyeing alongside wool and nylon [2]. A procurement team sourcing a single orange mordant dye for a facility that processes both leather and wool can avoid dual-inventory overhead by selecting this disazo dye over a mono-azo analog that lacks documented leather performance.

Nylon/Polyamide Coloration for Technical Textiles

The high molecular weight (484.4 g/mol) and extended aromatic system of the disazo scaffold correlate with increased substantivity for polyamide fibers when applied via the afterchrome method [3]. Technical textile manufacturers requiring consistent orange shades on nylon with good wet fastness should prioritize this compound over lower-MW mono-azo mordant dyes, which may exhibit higher migration and lower exhaustion on polyamide substrates.

Analytical Reference Standard for Disazo Mordant Dye Characterization

With a well-defined λmax at 389 nm and published FTIR and Raman spectral data in the SDBS database , this compound serves as a reliable reference material for spectrophotometric calibration and HPLC method development targeting disazo acid mordant dyes in environmental or quality-control laboratories.

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